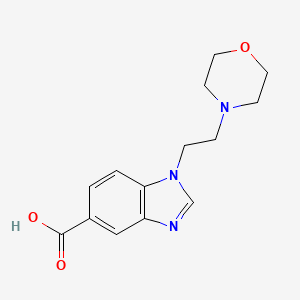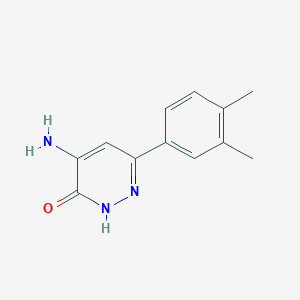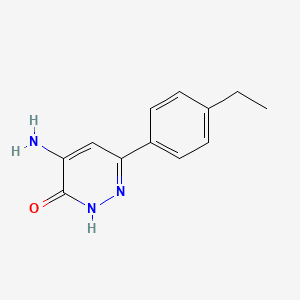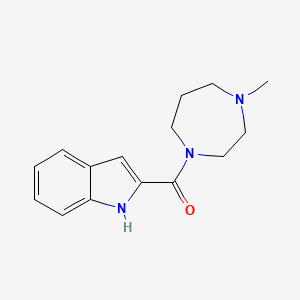
2-(4-methyl-1,4-diazepane-1-carbonyl)-1H-indole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline is C13H19N3O . The exact structure and other details like the InChI Key or Pubchem ID are not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline are not available in the sources I found .Applications De Recherche Scientifique
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
Researchers developed a general approach towards the synthesis of various tetrahydro-1,4-diazepinones, including those fused with indole derivatives. This synthetic pathway involves regioselective strategies and cyclization reactions, offering a method for the functionalization of ethyl 1H-indole carboxylates, which could be relevant to the compound of interest (Dzedulionytė et al., 2022).
Synthesis of Indole-fused 1,4-diazepines
A study detailed the copper-catalyzed synthesis of indole-fused benzo-1,4-diazepines through a domino three-component coupling-cyclization-N-arylation process under microwave irradiation. This method highlights the potential for creating heterocycle-fused 1,4-diazepines, providing insights into synthetic strategies that might be applicable to the compound (Ohta et al., 2008).
Modular Synthesis of Highly Substituted Indole/Pyrrole-Fused Diazepanones
A one-pot synthetic method was developed for creating indole/pyrrole-fused 1,4-diazepanone scaffolds. This process involves amide coupling and intramolecular aza-Michael addition, providing a valuable approach for constructing highly substituted fused heterocycles (Wang et al., 2021).
Synthesis and Characterization of Novel Schiff Bases and N-Acyl Diazetines
This research involves the synthesis of new heterocyclic compounds, including Schiff bases and N-acyl diazetines derived from indole. Such studies contribute to the broader understanding of indole derivatives' chemical properties and potential applications in medicinal chemistry (AL-Aliawi et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1H-indol-2-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-7-4-8-18(10-9-17)15(19)14-11-12-5-2-3-6-13(12)16-14/h2-3,5-6,11,16H,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAOOJVVTOKESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)
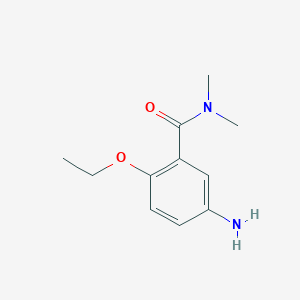

methanone](/img/structure/B1462432.png)
![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)
![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)

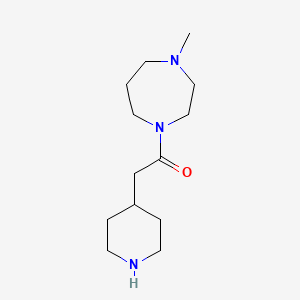
![N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B1462442.png)
